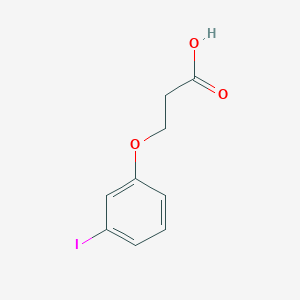

3-(3-Iodophenoxy)propanoic acid

Description

Nomenclature and Structural Context within Aryloxypropanoic Acids

Systematically named 3-(3-iodophenoxy)propanoic acid, this compound belongs to the broader class of aryloxypropanoic acids. The core structure of aryloxypropanoic acids consists of a propanoic acid moiety linked to an aryl group through an ether linkage. In this specific case, the aryl group is a phenyl ring substituted with an iodine atom at the meta-position (position 3).

The key structural features are:

An aryloxy group : A phenyl ring attached to an oxygen atom.

A propanoic acid tail : A three-carbon carboxylic acid chain.

An iodine substituent : An iodine atom at the 3-position of the phenyl ring.

These components define its chemical identity and are expected to govern its reactivity and potential biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₉IO₃ |

| InChI | InChI=1S/C9H9IO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) |

| InChIKey | RWYHMFPPGLDKMC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)I)OCCC(=O)O |

Data sourced from PubChem. uni.lu

Historical Context and Evolution of Research on Iodinated Aromatic Ether Compounds

Research into iodinated aromatic compounds has a long history, primarily driven by their applications in organic synthesis and medicinal chemistry. The introduction of iodine into an aromatic ring can significantly alter the compound's electronic properties and reactivity. Historically, the focus has often been on methods of iodination and the use of iodo-aromatics as intermediates in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Significance of the Iodophenoxy Moiety in Contemporary Organic Synthesis and Chemical Biology Research

The iodophenoxy moiety is a key functional group in modern chemical research. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition.

In organic synthesis, the carbon-iodine bond is relatively weak, making it an excellent leaving group in various reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the position of the iodine atom, making iodinated compounds versatile synthetic intermediates.

From a chemical biology perspective, the introduction of an iodine atom can be used for radio-labeling studies, where a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) is incorporated to trace the molecule's distribution and metabolism in biological systems. Furthermore, the iodophenoxy group can serve as a scaffold for the development of enzyme inhibitors or receptor ligands, where the iodine atom can be a key interaction point or a site for further functionalization.

Overview of Current Research Trajectories and Underexplored Facets for this compound

Currently, there is a notable lack of specific research trajectories for this compound. A search of the scientific literature reveals a significant gap in knowledge regarding its synthesis, properties, and applications. The compound is listed in chemical databases, and some predicted properties are available, but experimental data is scarce.

Table 2: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 292.96691 | 150.1 |

| [M+Na]⁺ | 314.94885 | 150.4 |

| [M-H]⁻ | 290.95235 | 145.4 |

| [M+NH₄]⁺ | 309.99345 | 164.1 |

| [M+K]⁺ | 330.92279 | 154.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

The underexplored facets of this compound are, therefore, extensive. They include:

Synthesis and Characterization: The development of an efficient and scalable synthesis route is the first and most critical step for any future research. This would be followed by a thorough characterization of its physical and chemical properties, including melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry).

Reactivity Studies: A detailed investigation of its reactivity, particularly in cross-coupling reactions, would establish its utility as a synthetic intermediate.

Biological Screening: Given the prevalence of the aryloxypropanoic acid scaffold in biologically active molecules, screening this compound for various biological activities (e.g., herbicidal, antimicrobial, anticancer) could be a fruitful area of research.

Materials Science Applications: The potential for the iodophenoxy moiety to engage in halogen bonding could be explored in the context of designing novel solid-state materials with interesting properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-iodophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYHMFPPGLDKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094426-17-1 | |

| Record name | 3-(3-iodophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 3 Iodophenoxy Propanoic Acid

Strategies for Phenol (B47542) Ether Formation via the "Phenoxy" Linkage

The creation of the aryl ether bond is a pivotal step in the synthesis of 3-(3-Iodophenoxy)propanoic acid. Various classical and modern organic reactions can be employed to achieve this transformation.

Williamson Ether Synthesis Approaches for Aryloxypropanoic Acids

The Williamson ether synthesis is a long-established and versatile method for forming ethers. byjus.comwikipedia.org In the context of synthesizing this compound, this SN2 reaction would typically involve the reaction of a 3-iodophenoxide ion with a suitable three-carbon electrophile bearing a leaving group. wikipedia.orgmasterorganicchemistry.com

The general approach involves deprotonating 3-iodophenol (B1680319) with a base to form the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). youtube.comkhanacademy.org The resulting 3-iodophenoxide then reacts with an alkyl halide, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.com Subsequent hydrolysis of the resulting ester under either acidic or basic conditions yields the desired this compound.

A representative reaction scheme is as follows:

Step 1: Phenoxide Formation: 3-Iodophenol is treated with a base (e.g., NaH) in an appropriate solvent (e.g., THF) to generate the sodium 3-iodophenoxide.

Step 2: Nucleophilic Substitution: The phenoxide attacks an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate), displacing the halide to form ethyl 3-(3-iodophenoxy)propanoate.

Step 3: Hydrolysis: The ester is hydrolyzed using aqueous acid or base to afford this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Iodophenol | Ethyl 3-bromopropanoate | Sodium Hydride | Tetrahydrofuran (B95107) | Ethyl 3-(3-iodophenoxy)propanoate |

| 3-Iodophenol | 3-Chloropropanoic acid | Sodium Hydroxide | Water | This compound |

Copper-Catalyzed and Palladium-Catalyzed Arylation for Ether Formation

Modern cross-coupling reactions offer powerful alternatives for constructing the C-O ether bond. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers and could be adapted for this synthesis. nih.govencyclopedia.pub More contemporary approaches often utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope. nih.gov

In a copper-catalyzed approach, 3-iodophenol could be coupled with a propanoic acid derivative. However, a more common strategy involves the coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would entail reacting 1,3-diiodobenzene (B1666199) or 3-iodoaniline (B1194756) (which can be converted to the corresponding phenol) with a protected form of 3-hydroxypropanoic acid in the presence of a copper catalyst, a ligand, and a base.

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been extended to ether synthesis. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For this specific synthesis, 1,3-diiodobenzene could be coupled with a suitable protected 3-hydroxypropanoic acid derivative.

| Catalyst System | Reactant 1 | Reactant 2 | Base |

| Copper(I) Iodide / Ligand | 1,3-Diiodobenzene | 3-Hydroxypropanoic acid derivative | Cesium Carbonate |

| Palladium(II) Acetate / Phosphine Ligand | 3-Iodophenyl triflate | 3-Hydroxypropanoic acid derivative | Sodium tert-butoxide |

Alternative Phenol Ether Coupling Methodologies

Beyond the Williamson and metal-catalyzed methods, other strategies can be considered for forming the phenoxy linkage. One such method is the Mitsunobu reaction, which allows for the coupling of an alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org In this scenario, 3-iodophenol would react with 3-hydroxypropanoic acid (or its ester derivative) in the presence of the Mitsunobu reagents.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is the second key structural component. Its introduction can be achieved either by starting with a precursor that already contains this three-carbon chain or by building it onto the aromatic ring.

Synthetic Routes to Propanoic Acid Scaffolds

A common and direct approach is to utilize a C3 synthon that can react with the 3-iodophenoxide. As mentioned in the Williamson ether synthesis section, reagents like 3-bromopropanoic acid, 3-chloropropanoic acid, or their corresponding esters are ideal for this purpose. nih.gov Acrylic acid and its esters can also serve as precursors. google.com For instance, 3-iodophenol can undergo a Michael addition to an acrylate (B77674) ester, followed by hydrolysis to yield the final product.

Functional Group Interconversions for Carboxylic Acid Derivatization

In some synthetic routes, the propanoic acid functional group might be introduced in a protected or precursor form. thermofisher.com For example, the synthesis might yield an ester, a nitrile, or an alcohol at the terminus of the three-carbon chain. These groups can then be converted to the desired carboxylic acid through functional group interconversions. ub.eduvanderbilt.eduimperial.ac.uk

Ester Hydrolysis: As previously mentioned, if the synthesis utilizes an ester of 3-halopropanoic acid, the final step will be the hydrolysis of the ester to the carboxylic acid. This is typically achieved under aqueous acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, followed by acidification. nih.gov

Nitrile Hydrolysis: If 3-(3-iodophenoxy)propanenitrile is synthesized (for example, by reacting 3-iodophenoxide with 3-bromopropionitrile), the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is typically carried out under strong acidic or basic conditions with heating.

Oxidation of an Alcohol: If the synthesis results in 3-(3-iodophenoxy)propan-1-ol, the terminal alcohol can be oxidized to the carboxylic acid. imperial.ac.uk Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step process involving a milder oxidation to the aldehyde followed by further oxidation to the carboxylic acid. imperial.ac.uk

| Precursor Functional Group | Reagent(s) for Conversion | Resulting Functional Group |

| Ester (-COOR) | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₃O⁺ or OH⁻, then H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |

Regioselective Iodination of Aromatic Systems

Achieving the desired substitution pattern, specifically the placement of the iodine atom at the meta-position of the phenoxy group, is a key challenge in the synthesis of this compound. Several techniques are available for the regioselective iodination of aromatic compounds.

Electrophilic aromatic substitution is a fundamental method for introducing halogens to an aromatic ring. However, iodine itself is the least reactive of the halogens in this context and often requires an activating agent or an oxidant to generate a more potent electrophilic iodine species, such as the iodine cation (I+). jove.commasterorganicchemistry.com

For the synthesis of this compound, the starting material would typically be 3-phenoxypropanoic acid. The phenoxy group is an ortho-, para-directing activator. Therefore, direct iodination would likely yield a mixture of ortho- and para-iodinated products, with the meta-isomer being a minor component. To circumvent this, a different synthetic strategy is often employed where the iodine is introduced to the phenol ring prior to the etherification step that forms the phenoxypropanoic acid.

Common reagents and conditions for electrophilic iodination include:

Iodine with an Oxidizing Agent: Reagents like nitric acid, hydrogen peroxide, or copper salts can oxidize molecular iodine to a more electrophilic species. jove.com A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid can also be used, which generates the highly reactive triiodine cation (I₃⁺). wikipedia.org

N-Iodo-Reagents: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent. acsgcipr.org Its reactivity can be enhanced in the presence of an acid catalyst. wikipedia.org Other N-iodo compounds like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH) are also utilized. acsgcipr.orgorganic-chemistry.org

Table 1: Common Electrophilic Iodination Reagents

| Reagent/System | Description |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Oxidizing agent generates a more electrophilic iodine species. jove.com |

| N-Iodosuccinimide (NIS) | A common, milder electrophilic iodinating agent. acsgcipr.org |

| 1,3-diiodo-5,5-dimethylhydantoin (DIDMH) | Another effective N-iodo reagent for iodination. acsgcipr.orgorganic-chemistry.org |

| ICl | Iodine monochloride is a more polarized and reactive source of electrophilic iodine. acsgcipr.org |

| I₂ / HIO₃ / H₂SO₄ | A powerful iodinating mixture suitable for deactivated arenes. wikipedia.org |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group that can coordinate to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org

While this method is highly effective for ortho-substitution, it is not directly applicable for the synthesis of this compound where meta-iodination is required. However, it is a crucial strategy in synthetic organic chemistry for controlling regioselectivity. The process generally involves the reaction of an aromatic compound bearing a DMG with a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with an electrophile, in this case, an iodine source like molecular iodine. wikipedia.org An interesting application of this methodology is the ortho-lithiation of iodopyridines. acs.org

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. While often used for C-C, C-N, and C-O bond formation, palladium catalysis can also be applied for C-H iodination. These methods offer an alternative to traditional electrophilic substitution and can provide different regioselectivity.

The mechanism of palladium-catalyzed C-H iodination can proceed through different pathways, including a Pd(II)/Pd(IV) cycle or a redox-neutral electrophilic cleavage pathway. acs.org The choice of directing group on the substrate is crucial for the success and regioselectivity of the reaction. acs.org Recent advancements have explored the use of molecular iodine (I₂) as the iodine source under electrochemical oxidation conditions for the iodination of certain aromatic systems. acs.org While there are reports of palladium on carbon (Pd/C) being used for ortho-iodination, this is not a widely documented method. google.com It is important to note that palladium catalysis is also used in the conversion of C(sp³)–H bonds to C–I bonds, expanding the scope of these transformations beyond aromatic systems. ethz.ch

Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers

The propanoic acid side chain of this compound contains a chiral center at the C2 position. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. This can be achieved either through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. numberanalytics.com This can be accomplished using various strategies, including the use of chiral catalysts or chiral auxiliaries. numberanalytics.comyoutube.com

Chiral Catalysts: A small amount of a chiral catalyst can be used to induce enantioselectivity in a reaction that produces the chiral propanoic acid. youtube.com For instance, chiral phosphoric acids have been shown to be effective catalysts in various asymmetric transformations. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed.

Chiral resolution is a widely used method to separate a racemic mixture into its individual enantiomers. wikipedia.org For carboxylic acids like this compound, the most common method is the formation of diastereomeric salts. nih.gov This involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.orglibretexts.org

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.orglibretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type of Compound |

| Brucine | Naturally occurring chiral amine libretexts.org |

| Strychnine | Naturally occurring chiral amine libretexts.org |

| Quinine | Naturally occurring chiral amine libretexts.org |

| (R)- or (S)-1-Phenylethylamine | Synthetic chiral amine libretexts.org |

| Cinchonidine | Naturally occurring chiral amine nih.gov |

| 2-Amino-1,2-diphenylethanol (ADPE) | Synthetic chiral amine nih.gov |

The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nih.gov

Enantioselective Catalysis in Related Systems

While specific enantioselective catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of structurally related chiral 3-aryloxypropanoic acids and similar molecules. The primary challenge in the enantioselective synthesis of this class of compounds lies in the stereocontrolled formation of the chiral center at the C3 position of the propanoic acid chain.

One prominent approach involves the asymmetric ring-opening of prochiral precursors, such as substituted epoxides, with phenolic nucleophiles. Although not specific to 3-iodophenol, studies on the enantioselective ring-opening of epoxides with various phenols using chiral catalysts provide a strong foundation. For instance, chiral salen-metal complexes have been effectively used as catalysts in the asymmetric ring-opening of meso-epoxides with carboxylic acids, achieving moderate to high enantioselectivities. A similar strategy could be envisioned where 3-iodophenol acts as the nucleophile.

Another relevant strategy is the enantioselective Michael addition of phenols to α,β-unsaturated carbonyl compounds. The use of chiral organocatalysts, such as cinchona alkaloid derivatives, has proven successful in promoting the asymmetric conjugate addition of phenols to acceptors like acrylates, leading to the formation of chiral 3-phenoxypropanoate esters with high enantiomeric excess. Subsequent hydrolysis of the ester would yield the desired chiral carboxylic acid.

Furthermore, kinetic resolution of racemic 2-aryloxypropanoic acids through enantioselective esterification has been reported as an effective method. This involves the use of a chiral acyl-transfer catalyst, which selectively esterifies one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomerically enriched acid. This method could potentially be adapted for the resolution of racemic this compound.

An emerging area of interest is the use of iodine(I)/iodine(III) catalysis for enantioselective reactions. For example, an iodine(I)/iodine(III) catalysis strategy has been successfully employed for the enantioselective synthesis of 3-fluorochromanes through the fluorocyclization of allyl phenyl ethers. nih.gov This highlights the potential of hypervalent iodine chemistry in developing novel enantioselective transformations that could be applicable to the synthesis of chiral phenoxy derivatives.

| Catalytic System | Related Application | Potential for this compound |

| Chiral Salen-Metal Complexes | Asymmetric ring-opening of epoxides | Catalyzing the reaction of 3-iodophenol with a suitable C3-epoxide precursor. |

| Chiral Organocatalysts (e.g., Cinchona Alkaloids) | Asymmetric Michael addition of phenols to acrylates | Catalyzing the conjugate addition of 3-iodophenol to an acrylate ester. |

| Chiral Acyl-Transfer Catalysts | Kinetic resolution of racemic 2-aryloxypropanoic acids | Enantioselective esterification to resolve racemic this compound. |

| Iodine(I)/Iodine(III) Catalysis | Enantioselective fluorocyclization | Development of novel enantioselective iodocyclization or related reactions. nih.gov |

Synthetic Strategies for Isotopic Labeling of this compound

Isotopic labeling of this compound is essential for its use as a tracer in various biological and mechanistic studies. The choice of isotope and labeling position depends on the specific application.

The presence of an iodine atom in the structure of this compound makes it a prime candidate for radioiodination with isotopes such as ¹²⁵I (half-life ≈ 59.4 days) or ¹³¹I (half-life ≈ 8.02 days). These radioisotopes are gamma emitters, allowing for sensitive detection in tracer studies.

The most direct method for introducing radioactive iodine would be through an isotopic exchange reaction, where a non-radioactive iodine atom in the precursor molecule is exchanged with a radioactive iodine isotope. This is typically achieved by reacting the iodo-compound with a solution of radioactive sodium iodide (Na¹²⁵I or Na¹³¹I) under conditions that facilitate the exchange.

Alternatively, radioiodine can be introduced via electrophilic iodination of a suitable precursor, such as 3-phenoxypropanoic acid or a derivative with an activating group on the phenyl ring. Common methods for electrophilic radioiodination include:

Chloramine-T Method: This oxidative method utilizes Chloramine-T to oxidize radioiodide to a reactive electrophilic species that can substitute onto the aromatic ring.

Iodogen Method: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild oxidizing agent that is coated onto the surface of the reaction vessel. It facilitates the oxidation of radioiodide with minimal damage to the substrate.

Lactoperoxidase Method: This enzymatic method uses lactoperoxidase in the presence of hydrogen peroxide to catalyze the radioiodination of tyrosine and histidine residues in proteins, and can be adapted for small molecules with phenolic moieties. nih.gov

While not directly applicable to the iodine position, the incorporation of ¹⁸F (half-life ≈ 109.8 minutes), a positron emitter used in Positron Emission Tomography (PET), could be considered for analogous tracer development. This would involve the synthesis of a fluorinated analogue of this compound, for example, by replacing the iodine with a fluorine atom. The radiosynthesis would typically involve nucleophilic fluorination of a precursor molecule bearing a suitable leaving group (e.g., nitro, trimethylammonium) with [¹⁸F]fluoride.

| Radioisotope | Labeling Method | Precursor | Key Considerations |

| ¹²⁵I / ¹³¹I | Isotopic Exchange | This compound | Requires conditions to facilitate exchange without decomposition. |

| ¹²⁵I / ¹³¹I | Electrophilic Iodination (Chloramine-T, Iodogen) | 3-Phenoxypropanoic acid | Potential for multiple iodination products; requires purification. |

| ¹⁸F | Nucleophilic Fluorination | 3-(3-(trimethylammonium)phenoxy)propanoic acid triflate | Requires multi-step synthesis of the precursor; short half-life of ¹⁸F. |

The introduction of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the structure of this compound is invaluable for mechanistic studies, particularly for elucidating metabolic pathways and reaction mechanisms using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Deuterium Labeling:

Deuterium can be incorporated at specific positions in the molecule to study kinetic isotope effects or to trace the metabolic fate of the compound. For this compound, deuterium could be introduced into the propanoic acid chain or onto the aromatic ring.

Labeling the Propanoic Acid Chain: Deuterated propanoic acid precursors, such as 3-bromopropanoic acid-d₄, can be used in the synthesis. nih.gov For instance, the reaction of 3-iodophenol with deuterated 3-halopropanoate followed by hydrolysis would yield this compound with deuterium atoms on the aliphatic chain.

Labeling the Aromatic Ring: H-D exchange reactions can be employed to deuterate the aromatic ring. This is often achieved by treating the compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), which promotes electrophilic substitution of hydrogen with deuterium.

The replacement of hydrogen with deuterium can alter the rate of metabolic processes due to the stronger C-D bond compared to the C-H bond, a phenomenon that can be exploited to improve the pharmacokinetic profile of a drug. nih.govresearchgate.netrsc.org

Carbon-13 Labeling:

Carbon-13 labeling is a powerful tool for metabolic flux analysis. By introducing ¹³C atoms at specific positions, one can trace the flow of carbon from the labeled compound through various metabolic pathways. nih.govnih.govcreative-proteomics.com

Labeling the Carboxyl Group: The carboxyl group can be labeled using a precursor containing a ¹³C-labeled carboxyl group, for example, by using ¹³CO₂ in a Grignard reaction to form a labeled benzoic acid derivative that can then be elaborated into the final product.

Labeling the Propanoic Acid Chain: Synthesizing the molecule from ¹³C-labeled building blocks, such as [¹³C₃]-propionic acid or [¹³C₂]-bromoethane, would introduce the label into the aliphatic chain.

Labeling the Aromatic Ring: The synthesis could start from a ¹³C-labeled phenol precursor, although this is often a more complex and costly approach.

The analysis of the ¹³C labeling patterns in downstream metabolites provides detailed information about the activity of different metabolic pathways. nih.gov

| Isotope | Labeling Position | Synthetic Strategy | Application |

| Deuterium (D) | Propanoic acid chain | Use of deuterated precursors (e.g., 3-halopropanoic acid-d₄). nih.gov | Kinetic isotope effect studies, metabolic tracing. |

| Deuterium (D) | Aromatic ring | H-D exchange with deuterated acids. | Mechanistic studies of aromatic metabolism. |

| Carbon-13 (¹³C) | Carboxyl group | Use of ¹³CO₂ in synthesis. | Metabolic flux analysis of pathways involving decarboxylation. |

| Carbon-13 (¹³C) | Propanoic acid chain | Synthesis from ¹³C-labeled aliphatic precursors. nih.gov | Tracing the carbon backbone through metabolic transformations. |

Advanced Spectroscopic and Structural Elucidation of 3 3 Iodophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an essential tool for determining the structure of organic molecules. However, specific NMR data for 3-(3-Iodophenoxy)propanoic acid is not available. A complete analysis would require the following:

Proton (¹H) NMR Spectroscopic Characterization

A predicted ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the propanoic acid chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about the electronic environment and connectivity of the protons. Without access to a database with this specific predicted spectrum, a detailed analysis is not possible.

Carbon (¹³C) NMR Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would indicate the types of carbon atoms present (aromatic, aliphatic, carbonyl). This data is currently unavailable for this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for establishing the complete structural framework of a molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the propanoic acid chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity between protons and their directly attached or more distant carbon atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, aiding in conformational analysis. The application of these techniques to this compound remains theoretical in the absence of acquired data.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-precision mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula. This fundamental piece of data is not currently reported in readily accessible sources.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. Predicting the detailed fragmentation pathways of this compound without experimental data or specialized prediction software is speculative.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing detailed information about functional groups and molecular structure. For this compound, these techniques reveal characteristic vibrations of the carboxylic acid, ether linkage, and the iodinated aromatic ring.

The IR spectrum of a carboxylic acid like this compound is dominated by a few very strong and characteristic absorption bands. libretexts.org The most notable is the O-H stretching vibration of the carboxyl group, which appears as a very broad and intense band in the region of 2500–3300 cm⁻¹. libretexts.orgchemguide.co.uk This broadening is a result of intermolecular hydrogen bonding between molecules, which typically form dimeric structures in the condensed phase. libretexts.orgdocbrown.info Overlapping with this broad O-H band are the C-H stretching vibrations from the alkyl chain and the aromatic ring, which typically appear just below 3000 cm⁻¹. chemguide.co.uk

Another key feature is the sharp and intense absorption from the carbonyl (C=O) group stretch, which is expected in the range of 1700–1725 cm⁻¹ for a carboxylic acid dimer. chemguide.co.ukdocbrown.info The C-O single bond stretching vibration of the carboxylic acid and the ether linkage (Ar-O-C) would result in absorptions in the fingerprint region, roughly between 1000 and 1300 cm⁻¹. chemguide.co.uk

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. Aromatic ring vibrations, particularly the ring "breathing" modes, are often strong in Raman spectra and can be used to characterize the substitution pattern. nih.gov The C-I stretching vibration is expected to appear at low wavenumbers, providing direct evidence of the iodine substituent.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid (-COOH) | O-H stretch | 2500–3300 (very broad, strong) | Weak |

| Carbonyl (C=O) | C=O stretch | 1700–1725 (sharp, strong) | Strong |

| Ether (Ar-O-C) | C-O stretch | ~1200–1250 (strong) | Moderate |

| Aromatic Ring | C=C stretch | ~1450–1600 (multiple bands) | Strong |

| Iodo Group (C-I) | C-I stretch | ~500–600 | Moderate to Strong |

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of this compound is expected to be heavily influenced by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule (O-H···O=C). dcu.ie This robust interaction often dictates the primary packing motif.

Conformational Analysis in the Crystalline State

The solid-state conformation of the molecule, determined by the torsion angles along its flexible bonds, is revealed by X-ray crystallography. For this compound, key conformational features include the orientation of the propanoic acid chain relative to the phenoxy group. The rotational freedom around the C-O ether bond and the C-C single bonds of the propanoic acid chain allows the molecule to adopt various conformations. nih.gov In the crystalline state, the molecule will adopt the lowest energy conformation that allows for efficient crystal packing. Studies on similar molecules, such as 3-[3-(4-Methoxybenzoyl)thioureido]propionic acid, show that the propionic acid group often adopts a gauche conformation. researchgate.net The specific torsion angles are a result of the interplay between intramolecular steric effects and the stabilizing intermolecular interactions present in the crystal lattice. mdpi.comsemanticscholar.org

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, carboxylic acids like this compound have low volatility and high polarity due to the carboxyl group, making them unsuitable for direct GC analysis. To overcome this, the compound must first be converted into a more volatile derivative. d-nb.info A common derivatization method is esterification, for example, by reacting the carboxylic acid with an alcohol (like methanol or ethanol) under acidic conditions to form the corresponding methyl or ethyl ester.

Once derivatized, the resulting ester can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. The GC method would provide information on the purity of the sample and could separate isomers if they have sufficiently different boiling points or interactions with the stationary phase. nih.gov

Table 2: Typical GC Conditions for Analysis of a Derivatized Propanoic Acid

| Parameter | Condition |

| Derivatization | Esterification (e.g., with Methanol/H⁺) |

| Column | Capillary, e.g., Rxi-5Sil MS (30 m x 0.25 mm) nih.gov |

| Carrier Gas | Helium or Hydrogen d-nb.infoscielo.br |

| Injector Temperature | ~250 °C nih.gov |

| Oven Program | Temperature gradient (e.g., 40 °C ramped to 240 °C) nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common and effective methods for the analysis of non-volatile compounds like this compound. sielc.comsielc.com These techniques are ideal for purity assessment and quantification.

The most common mode for this type of analysis is reversed-phase (RP) HPLC. nih.gov In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. pensoft.netpensoft.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.compensoft.net UHPLC, which uses columns with smaller particle sizes, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

Detection is typically achieved using a UV-Vis detector, as the aromatic ring of this compound will absorb UV light. The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure it is suitable for quality control purposes. pensoft.net

Table 3: Typical HPLC/UHPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) pensoft.net |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min for HPLC nih.gov |

| Column Temperature | ~30 °C pensoft.net |

| Detection | UV at a suitable wavelength (e.g., 225 nm) pensoft.net |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound, a compound possessing a chiral center at the C2 position of the propanoic acid moiety, is a critical parameter for its potential applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent and effective technique for the separation and quantification of enantiomers. While direct studies on the chiral separation of this compound are not extensively documented in publicly available literature, methodologies can be effectively developed based on the successful enantioseparation of structurally analogous aryloxyphenoxypropanoic acids. nih.gov

The general strategies for the chiral resolution of such acidic compounds involve two primary approaches: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase.

Chiral Stationary Phase (CSP) Chromatography

Direct enantioseparation using a CSP is often the preferred method due to its robustness and reproducibility. For acidic compounds like this compound, several types of CSPs have demonstrated broad applicability.

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose and amylose are widely used for the resolution of a diverse range of racemic compounds, including carboxylic acids. The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for the separation of ionizable compounds. nih.gov These CSPs offer multiple interaction sites, including ionic, hydrogen bonding, and π-π interactions, which can lead to excellent enantioselectivity for acidic molecules. nih.gov The separation of an aryloxyphenoxypropanoic acid has been successfully achieved using a teicoplanin-based CSP. nih.gov

Anion-Exchanger CSPs: Specifically designed for acidic compounds, anion-exchanger CSPs function based on the ionic interaction between a protonated chiral selector on the stationary phase and the deprotonated acidic analyte. chiraltech.com Selectors such as quinine and quinidine derivatives are commonly employed. chiraltech.com

The choice of mobile phase is crucial for achieving optimal separation on a CSP. For polysaccharide and macrocyclic glycopeptide columns, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water with acidic or basic additives) conditions can be explored. For acidic analytes, the addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.

Chiral Mobile Phase Additive (CMPA) Chromatography

An alternative to CSPs is the use of a conventional achiral column, typically a C18 stationary phase, with a chiral selector added to the mobile phase. This approach forms transient diastereomeric complexes in the mobile phase, which can then be separated on the achiral column.

Cyclodextrins: Cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common chiral mobile phase additives for the separation of various enantiomers, including β-substituted-2-phenylpropionic acids. nih.gov The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. nih.gov The composition of the mobile phase, including the type and concentration of the organic modifier and the pH, significantly influences the separation. nih.gov

For the enantiomeric purity determination of this compound, a method development strategy would typically involve screening several different chiral stationary phases under both normal-phase and reversed-phase conditions. The data from the separation of structurally similar compounds suggests that a teicoplanin-based CSP or a polysaccharide-based CSP would be promising starting points.

Below is an interactive data table summarizing a potential set of starting conditions for the chiral HPLC method development for this compound, based on methodologies applied to analogous compounds.

| Parameter | Condition 1 (CSP) | Condition 2 (CMPA) |

| Column | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | C18 (Octadecyl Silane) |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid | Methanol/Aqueous Buffer (pH 3.0) with Hydroxypropyl-β-cyclodextrin |

| Detector | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

These conditions provide a rational starting point for the development of a validated analytical method to determine the enantiomeric purity of this compound. Optimization of the mobile phase composition, flow rate, and temperature would be necessary to achieve baseline resolution of the enantiomers.

Reactivity and Reaction Mechanisms of 3 3 Iodophenoxy Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. A common example is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol, such as methanol, in the presence of a strong acid like sulfuric acid. wikipedia.org This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed.

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of an amide bond by activating the carboxyl group towards nucleophilic attack by the amine.

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of 3-(3-Iodophenoxy)propanoic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

Selective reduction to the corresponding aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation can be achieved using milder reducing agents or by first converting the carboxylic acid to a derivative that is more amenable to partial reduction, such as an acid chloride or an ester.

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position. For this compound, decarboxylation would require harsh conditions, such as high temperatures and the presence of a catalyst like copper powder in quinoline.

Reactions at the Aromatic Ring

The iodinated phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions (excluding further iodination)

The phenoxy and propanoic acid groups influence the position of incoming electrophiles. The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgmasterorganicchemistry.com Conversely, the carboxylic acid group is a deactivating, meta-directing group. youtube.com The interplay of these two substituents will direct incoming electrophiles to specific positions on the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho and para to the phenoxy group. |

| Sulfonation | Fuming H₂SO₄ | Substitution at positions ortho and para to the phenoxy group. libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at positions ortho and para to the phenoxy group. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at positions ortho and para to the phenoxy group. |

Nucleophilic Aromatic Substitution Involving the Iodine Atom

The iodine atom on the aromatic ring can be replaced by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. wikipedia.orgmasterorganicchemistry.comdiva-portal.orglibretexts.orglibretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.com This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or other substituted aromatic systems. The general mechanism involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base, typically an amine. scielo.org.mxresearchgate.netorganic-chemistry.orgresearchgate.netlibretexts.org This method is highly effective for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between the aryl iodide and an amine to form a new carbon-nitrogen bond. nih.govwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of arylamines and is tolerant of a wide range of functional groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryls, Alkylarenes |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | Arylalkynes |

| Buchwald-Hartwig | R-NH₂ | Pd catalyst with phosphine (B1218219) ligands | NaOtBu, K₃PO₄ | Arylamines |

Reactions Involving the Iodine Atom

The iodine atom attached to the phenyl ring is a key site for a variety of important chemical transformations, particularly for the formation of new carbon-carbon bonds. Aryl iodides are highly reactive substrates in many metal-catalyzed reactions due to the relatively weak carbon-iodine bond.

The carbon-iodine bond in this compound makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecular architectures. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl compounds. For this compound, this reaction would replace the iodine atom with an aryl, vinyl, or other organic group from the boronic acid reagent. wikipedia.orgyoutube.comyoutube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. youtube.com The reaction with this compound would lead to the formation of a C(sp²)-C(sp) bond, attaching an alkynyl group to the phenyl ring. researchgate.net

Negishi Coupling: The Negishi coupling uses an organozinc reagent to couple with the aryl iodide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgyoutube.com

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex + Base | Biaryls, Styrenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt + Base | Arylalkynes |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | Alkyl-, Alkenyl-, or Aryl-substituted arenes |

The mechanisms of the aforementioned cross-coupling reactions are generally understood to proceed through a catalytic cycle involving the palladium catalyst. wikipedia.org Two key steps in this cycle are oxidative addition and reductive elimination. wikipedia.orgyoutube.comwikipedia.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent metal center, most commonly a Pd(0) complex. libretexts.org In this step, the C-I bond of this compound cleaves, and the palladium atom inserts itself, forming a new organopalladium(II) intermediate. libretexts.orgucla.edu This process increases the oxidation state and coordination number of the palladium center. wikipedia.org The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are joined together, forming the new carbon-carbon bond in the product. nih.gov Simultaneously, the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. wikipedia.orgwikipedia.org For reductive elimination to occur, the two groups must be positioned cis to each other on the metal's coordination sphere. wikipedia.org

The carbon-iodine bond is susceptible to homolytic cleavage under certain conditions, such as exposure to heat or UV light, leading to the formation of an aryl radical. youtube.com This process is known as homolysis.

The reaction typically proceeds through a chain reaction mechanism involving three stages:

Initiation: The reaction is initiated by the formation of radicals, which can be generated from the homolytic cleavage of a radical initiator or by the direct cleavage of the C-I bond. youtube.commasterorganicchemistry.com

Propagation: The generated aryl radical can then react with other molecules to form new products and regenerate a radical species, which continues the chain reaction. youtube.comkhanacademy.org For instance, the 3-(phenoxypropanoic acid)phenyl radical could abstract a hydrogen atom from a solvent molecule.

Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule. youtube.com

Reactivity of the Phenoxy Ether Linkage

The ether bond in this compound is generally stable but can be cleaved under specific, often harsh, chemical or enzymatic conditions.

Cleavage of the diaryl or aryl-alkyl ether bond typically requires strong reagents. However, in biological systems, enzymatic cleavage can occur under milder conditions. Research on the related compound, 3-phenoxybenzoic acid, has shown that it can be metabolized by microsomal fractions from chicken kidneys. nih.gov This process involves the cleavage of the diphenyl ether bond and is dependent on NADPH. nih.gov The metabolism proceeds through hydroxylation of one of the phenyl rings, followed by the cleavage of the ether linkage to yield 3-hydroxybenzoic acid. nih.gov A similar metabolic pathway could be anticipated for this compound in certain biological environments.

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies on this compound itself are not widely available. However, extensive research on the individual reaction types provides a strong basis for understanding its chemical transformations.

For metal-catalyzed cross-coupling reactions, the general catalytic cycle is well-established. wikipedia.orglibretexts.orgyoutube.com It involves:

Oxidative Addition of the C-I bond to the Pd(0) catalyst. wikipedia.org

Transmetalation , where the organic group from the coupling partner (e.g., organoboron, organozinc) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination , which forms the C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

Mechanistic studies on Suzuki-Miyaura reactions have explored the role of the base and the specific nature of the boronate species involved in the transmetalation step. nih.gov For Sonogashira couplings, the mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, with the copper acetylide acting as the key nucleophilic species. wikipedia.org Investigations into Negishi couplings have focused on optimizing catalyst and ligand systems to improve yields and functional group tolerance, particularly for challenging couplings involving sp³-hybridized carbons. wikipedia.orgorganic-chemistry.org

The mechanism of ether cleavage in biological systems, as suggested by studies on analogous compounds, likely involves enzymatic hydroxylation. Cytochrome P450 enzymes are often implicated in such oxidative metabolic reactions.

Computational Chemistry and Theoretical Investigations of 3 3 Iodophenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state geometry and thermodynamic stability of organic molecules. researchgate.netresearchgate.net For 3-(3-Iodophenoxy)propanoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), would be employed to optimize the molecular geometry. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

The output of such a study includes precise values for bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions. Energetic calculations would yield the total electronic energy, enthalpy, and Gibbs free energy, which are vital for predicting the molecule's stability and reactivity.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: This table is illustrative of typical results from DFT calculations and is based on standard values for similar molecular fragments.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(ar)-I | ~2.10 Å |

| C(ar)-O | ~1.37 Å | |

| O-C(alkyl) | ~1.43 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| Bond Angle | C-O-C | ~118° |

| O=C-O | ~123° |

While DFT is prevalent, other quantum methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) theory, solve the Schrödinger equation from first principles with fewer approximations than DFT, though they are often more computationally demanding and may be less accurate for certain properties unless corrected with more advanced techniques (like Møller-Plesset perturbation theory). researchgate.net Comparisons between HF and DFT results often show that DFT methods provide superior predictions for vibrational spectra. researchgate.net

Semi-empirical methods, on the other hand, simplify the calculations further by incorporating experimental parameters. While faster, they are generally less accurate than DFT or ab initio methods and are typically used for very large molecular systems where higher-level theories are computationally prohibitive.

The electronic behavior of this compound can be understood by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis would be used to study charge distribution, revealing the partial charges on each atom and providing a detailed picture of electron delocalization and intramolecular interactions, such as hyperconjugation. researchgate.net Furthermore, a Molecular Electrostatic Potential (MESP) map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Predicted Molecular Orbital Energies for this compound (Note: This is an illustrative table.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the iodophenoxy ring, indicating this region is the primary site for electron donation. |

| LUMO | -1.2 | Distributed across the carboxylic acid group and the aromatic ring, suggesting these are potential sites for nucleophilic attack. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanoic acid side chain and its ether linkage allows this compound to exist in multiple conformations. Conformational analysis is used to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is typically done by systematically rotating the molecule around its single bonds (e.g., the C(ar)-O, O-C, and C-C bonds) and calculating the energy at each step to generate a potential energy surface. nih.gov

The resulting surface reveals energy minima, which correspond to stable conformers (e.g., gauche and trans forms), and energy maxima, which represent the transition states between them. nih.gov In aprotic solvents, it is possible that conformers stabilized by intramolecular hydrogen bonds between the carboxylic acid proton and the ether oxygen could be favored. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. dovepress.com MD simulations model the movements of atoms and molecules over time based on a classical force field. dovepress.comresearchgate.net

For this compound, an MD simulation would place one or more molecules in a box filled with solvent molecules (e.g., water). The simulation would then track the trajectory of every atom over a period of nanoseconds. Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar carboxylic acid group and the hydrophobic iodophenyl group.

Conformational Dynamics: The preferred conformations in solution and the rate of transition between them.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds formed between the carboxylic acid group and surrounding water molecules.

Transport Properties: Parameters like the diffusion coefficient can be calculated.

Metrics such as the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are analyzed to understand the stability and dynamics of the molecule's structure in solution. dovepress.com

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

IR Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These correspond to the peaks in an infrared (IR) spectrum. Calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific vibrational modes, such as the C=O stretch of the carboxylic acid, the C-O ether stretch, and aromatic C-H bends.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These tensors are then used to predict NMR chemical shifts, providing a powerful tool for structure elucidation and for assigning peaks in experimental NMR spectra. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.net This analysis can help identify the electronic transitions responsible for the molecule's absorption of light, typically π→π* transitions within the aromatic ring.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative, showing typical frequency ranges for the listed functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3300-2500 | ~3300-2500 |

| Carboxylic Acid | C=O Stretch | ~1715 | ~1725-1700 |

| Ether | C-O-C Asymmetric Stretch | ~1250 | ~1275-1200 |

Reaction Pathway Modeling and Transition State Characterization

Detailed computational studies on the reaction pathway modeling and transition state characterization specifically for the synthesis or degradation of this compound are not extensively documented in the available literature. However, the principles of these theoretical investigations are well-established in chemistry.

Reaction pathway modeling involves the computational mapping of the energy landscape that connects reactants to products. This process identifies the most likely mechanism for a chemical reaction by calculating the potential energy of the system at various points along the reaction coordinate. Key points on this landscape include local minima, which represent stable molecules (reactants, intermediates, and products), and saddle points, which correspond to transition states.

Transition state characterization is a critical component of this modeling. A transition state represents the highest energy point along the lowest energy path of a reaction and is characterized by a single imaginary vibrational frequency. Computational methods, such as density functional theory (DFT) or ab initio calculations, are employed to locate and verify these transient structures. Understanding the geometry and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. For a molecule like this compound, this could involve modeling its formation, for example, via an ether synthesis, or its metabolic degradation pathways. General reaction mechanisms, such as the SN2 reaction, often involve the computational modeling of a transition state where a nucleophile attacks a carbon atom bearing a leaving group. pw.live

Theoretical Predictions of Molecular Interactions and Biological Recognition

The biological activity of a molecule is fundamentally governed by its interactions with biological macromolecules, such as proteins and nucleic acids. nih.gov Theoretical predictions of these interactions for this compound can elucidate its potential pharmacological relevance.

Computational tools can predict various molecular properties that influence these interactions. For this compound, predicted data for its behavior in mass spectrometry, which depends on its molecular structure and interactions, is available.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 292.96691 | 150.1 |

| [M+Na]⁺ | 314.94885 | 150.4 |

| [M-H]⁻ | 290.95235 | 145.4 |

| [M+NH₄]⁺ | 309.99345 | 164.1 |

| [M+K]⁺ | 330.92279 | 154.5 |

| [M+H-H₂O]⁺ | 274.95689 | 140.6 |

Data sourced from PubChemLite. uni.lu

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model does not represent a real molecule but rather an abstract map of key interaction points.

While no specific pharmacophore model for this compound has been published, models developed for structurally or functionally related compounds can provide valuable insights. These models are typically generated from a set of known active ligands. nih.gov For instance, a pharmacophore model for acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation, was developed based on potent indole (B1671886) derivatives. nih.gov This model successfully identified key features necessary for inhibition. nih.gov

Table 2: Example Pharmacophore Features from Models of Related Scaffolds

| Target/Compound Class | Key Pharmacophore Features | Source |

|---|---|---|

| Acidic mPGES-1 Inhibitors | 4 Hydrophobic (H) features, 1 Aromatic Ring (RA), 1 Negatively Ionizable (NI) feature | nih.gov |

Given the structure of this compound, which contains a negatively ionizable carboxylic acid group, a hydrophobic iodophenyl ring, and an aromatic system, it could potentially fit pharmacophore models that require these types of features. Such models are instrumental in virtual screening campaigns to identify novel compounds with desired biological activity from large chemical databases. nih.govnih.gov The success of these models proves their applicability for scaffold hopping to discover chemically diverse inhibitors. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand within the binding site of a target protein.

Specific molecular docking studies for this compound are not detailed in the reviewed literature. However, this technique is a standard and logical next step following pharmacophore-based virtual screening. dovepress.com Once a set of potential hit compounds is identified, docking is used to refine the list and prioritize candidates for experimental testing. dovepress.com

The process involves several key steps:

Receptor Preparation: A three-dimensional structure of the target protein is obtained, typically from crystallographic data (e.g., the Protein Data Bank). The binding pocket, the region where the ligand is expected to bind, is defined.

Ligand Preparation: A 3D conformation of the ligand, in this case, this compound, is generated.

Docking Algorithm: A search algorithm explores various possible orientations and conformations of the ligand within the binding pocket.

Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, allowing the different orientations to be ranked.

For this compound, a hypothetical docking study would involve identifying a relevant biological target. Given its structural similarity to compounds that interact with enzymes like mPGES-1 nih.gov or other targets of anti-inflammatory or anticancer drugs mdpi.com, one could select a relevant enzyme's crystal structure. The docking simulation would then predict how the iodophenoxy group, the propanoic acid chain, and the rotatable ether linkage of the compound orient themselves within the enzyme's active site to form key interactions, providing a structural basis for its potential biological activity.

Advanced Applications in Chemical Research and Chemical Biology

Role as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of 3-(3-Iodophenoxy)propanoic acid makes it a strategic starting material for constructing more elaborate chemical structures. The carboxylic acid functional group readily participates in esterification and amidation reactions, while the iodinated phenyl ring is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

Precursor to Diversified Chemical Libraries

The compound is an excellent scaffold for generating diversified chemical libraries for high-throughput screening. The presence of two distinct reactive handles allows for a combinatorial approach to synthesis. The carboxylic acid can be reacted with a wide array of amines or alcohols to create a library of amides or esters. Subsequently, the aryl iodide can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination, with a different set of building blocks. This dual reactivity enables the rapid synthesis of a large number of structurally diverse molecules from a single, common intermediate, facilitating the discovery of new compounds with desired properties.

Building Block for Novel Pharmaceutically Relevant Scaffolds

Propanoic acid derivatives are recognized as important scaffolds in medicinal chemistry. nih.govmdpi.comresearchgate.net The core structure of this compound serves as a foundational element for creating novel molecules with potential therapeutic value. Structurally similar halogenated phenoxypropanoic acids have shown promise in this area. For instance, the analogous compound 3-(3-Bromophenoxy)propanoic acid has demonstrated antibacterial activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. biosynth.com Furthermore, 3-(3-Chlorophenoxy)propionic acid is used as a building block in the synthesis of certain anti-inflammatory and analgesic medications. chemimpex.com These examples highlight the potential of the this compound scaffold as a starting point for developing new pharmaceutical agents, where the iodine atom can be retained or replaced to modulate biological activity.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals